
5-(2-chlorophenyl)-3-hydroxy-1-(2-phenylethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chlorophenyl)-3-hydroxy-1-(2-phenylethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a hydroxy group, a phenethyl group, and a thienylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-3-hydroxy-1-(2-phenylethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzaldehyde with phenethylamine to form an imine intermediate. This intermediate can then undergo cyclization with thiophene-2-carboxylic acid under acidic conditions to yield the desired pyrrolone structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-3-hydroxy-1-(2-phenylethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the thienylcarbonyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
- **Sub
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)
Properties
Molecular Formula |
C23H18ClNO3S |
|---|---|
Molecular Weight |
423.9g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4-hydroxy-1-(2-phenylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H18ClNO3S/c24-17-10-5-4-9-16(17)20-19(21(26)18-11-6-14-29-18)22(27)23(28)25(20)13-12-15-7-2-1-3-8-15/h1-11,14,20,27H,12-13H2 |
InChI Key |
BWMAKPPCDWBPRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


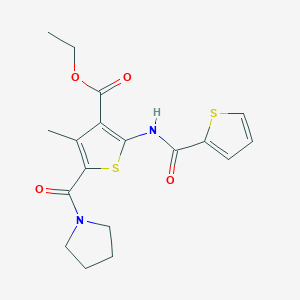
![2-tert-butyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B395225.png)
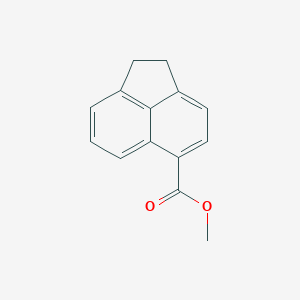
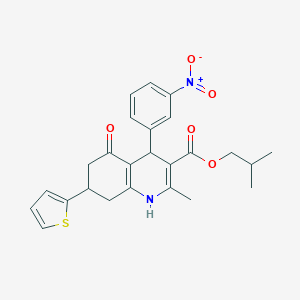
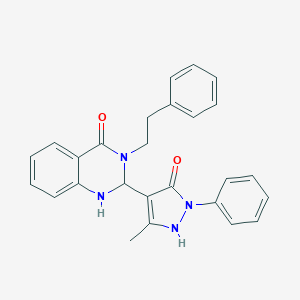
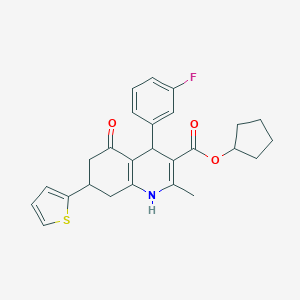

![N-(3-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1,4-dioxo-1,4-dihydro-naphthalen-2-yl)-acetamide](/img/structure/B395236.png)
![2,4,6-trimethyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B395237.png)
![4-chloro-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B395239.png)
![N-(4-ethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B395240.png)
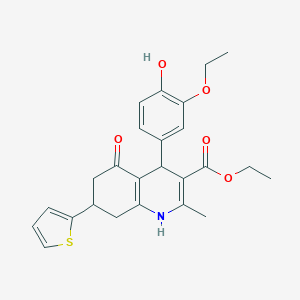
![(3E)-3-(2-OXO-2-PHENYLETHYLIDENE)-1H,2H,3H,4H,6H,7H,11BH-PYRAZINO[2,1-A]ISOQUINOLIN-4-ONE](/img/structure/B395244.png)
![N-[4-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]naphthalene-2-sulfonamide](/img/structure/B395245.png)
